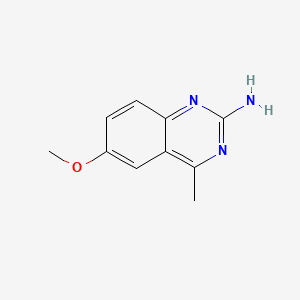
6-Methoxy-4-methylquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-4-methylquinazolin-2-amine is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Methoxy-4-methylquinazolin-2-amine is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a quinazoline core structure with a methoxy group and a methyl group at specific positions. This unique arrangement contributes to its biological properties and reactivity.
| Property | Details |
|---|---|
| Molecular Formula | C10H10N2O |
| Molecular Weight | 178.20 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound has shown potential in inhibiting various enzymes, including histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
- Antimicrobial Activity : Studies have indicated that quinazoline derivatives exhibit antimicrobial properties, making them potential candidates for treating infections caused by resistant pathogens .
- Cytotoxic Effects : Research has demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Activity
A study conducted on the efficacy of this compound against various cancer cell lines revealed significant cytotoxic effects. The compound exhibited an IC50 value of approximately 25 µM in human breast cancer cells (MCF-7), indicating its potential as a chemotherapeutic agent.
Antimicrobial Studies
In another study, this compound was tested against Mycobacterium tuberculosis. The compound showed promising results with an IC50 value of 15 µM, demonstrating its effectiveness in inhibiting bacterial growth .
Case Studies
- Histone Deacetylase Inhibition : A case study highlighted the role of this compound as an HDAC inhibitor, showing that it significantly reduced tumor growth in xenograft models by modulating gene expression related to cell cycle regulation and apoptosis .
- Renoprotection in Acute Kidney Injury : Research indicated that compounds similar to this compound provided protective effects against cisplatin-induced acute kidney injury by inhibiting HDAC6 activity, thereby reducing renal tubular damage .
科学的研究の応用
6-Methoxy-4-methylquinazolin-2-amine is a chemical compound with applications in scientific research, pharmaceuticals, and other industries. The compound's structural arrangement suggests potential for diverse biological activities and applications in medicinal chemistry.
Scientific Research Applications
- Building Block for Synthesis this compound can be used as a building block for synthesizing complex molecules, serving as a versatile intermediate in organic synthesis.
- Biochemical Probe It may have potential as a biochemical probe or tool for studying various biological processes.
Pharmaceutical Applications
- Potential Therapeutic Properties The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
- Treatment of Genetic Disorders It can be used as a CFTR corrector in the treatment of genetic disorders affecting striated muscle .
- Treatment of Alzheimer's Disease Derivatives of quinazoline may be used as multipotent agents for treating Alzheimer's disease .
Industrial Applications
- Development of New Materials It may find applications in developing new materials or as a catalyst in industrial processes.
Reactivity
- The chemical reactivity of N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine can be attributed to the functional groups present in its structure. Key reactions may include:
- Nucleophilic substitution
- Acylation
- Alkylation
- Cycloaddition
These reactions are crucial for modifying the compound for various applications in drug development.
Structural Relationship and Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Ethyl-6-methoxy-triazine | Contains a triazine ring | Antimicrobial properties |
| 6-Methoxyquinazoline | Quinazoline core | Anticancer activity |
| 7-Hydroxyquinazoline | Hydroxy group substitution | Neuroprotective effects |
特性
IUPAC Name |
6-methoxy-4-methylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-8-5-7(14-2)3-4-9(8)13-10(11)12-6/h3-5H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIKBXJWZGGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













